

theoretical and computational studies of 3-phenyl-1,2,4-oxadiazole derivatives

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Compound of Interest

Compound Name: 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

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An In-Depth Technical Guide to Theoretical and Computational Studies of 3-Phenyl-1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its bioisosteric properties and a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of recent theoretical and computational approaches used to design, synthesize, and evaluate 3-phenyl-1,2,4-oxadiazole derivatives for various therapeutic applications.

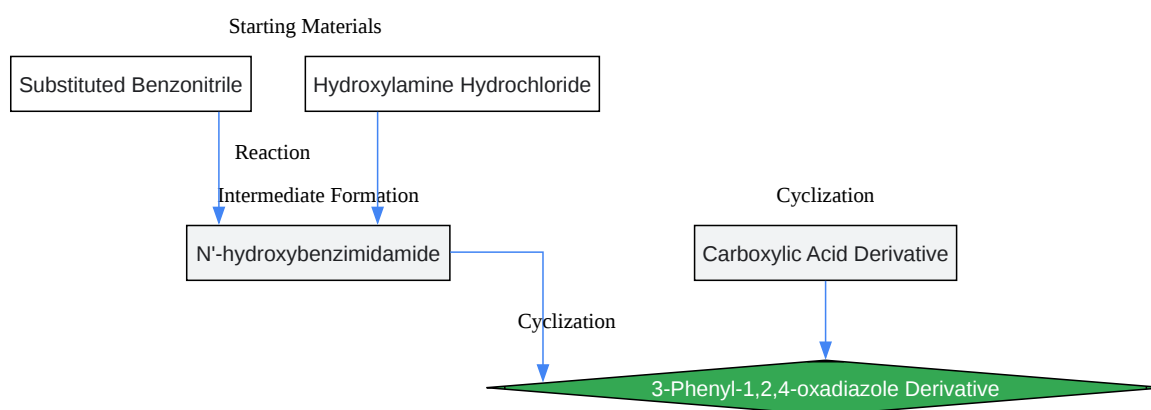
Core Synthesis and Characterization

The synthesis of 3-phenyl-1,2,4-oxadiazole derivatives typically involves the cyclization of an O-acyl-amidoxime intermediate. A common synthetic route starts from a commercially available substituted benzonitrile, which is converted to the corresponding amidoxime. This intermediate then reacts with a suitable carboxylic acid or its derivative to form the 1,2,4-oxadiazole ring.

A representative synthetic pathway is the preparation of 3-phenyl-1,2,4-oxadiazole derivatives as potential SARS-CoV-2 main protease (Mpro) inhibitors.[3] The synthesis begins with the reaction of a substituted benzonitrile with hydroxylamine hydrochloride to form an N'-

hydroxybenzimidamide intermediate. This intermediate is then cyclized with a carboxylic acid derivative to yield the final 3-phenyl-1,2,4-oxadiazole product.[3]

General Synthetic Workflow



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Caption: General synthetic workflow for 3-phenyl-1,2,4-oxadiazole derivatives.

Theoretical and Computational Studies

Computational methods are integral to understanding the structure-activity relationships (SAR) and guiding the design of novel 3-phenyl-1,2,4-oxadiazole derivatives. Density Functional Theory (DFT) and molecular docking are two of the most commonly employed techniques.

Density Functional Theory (DFT)

DFT studies are used to investigate the electronic and structural properties of molecules.[4] These calculations can predict molecular geometry, orbital energies (HOMO-LUMO), and chemical reactivity descriptors, providing insights into the stability and reactivity of the designed

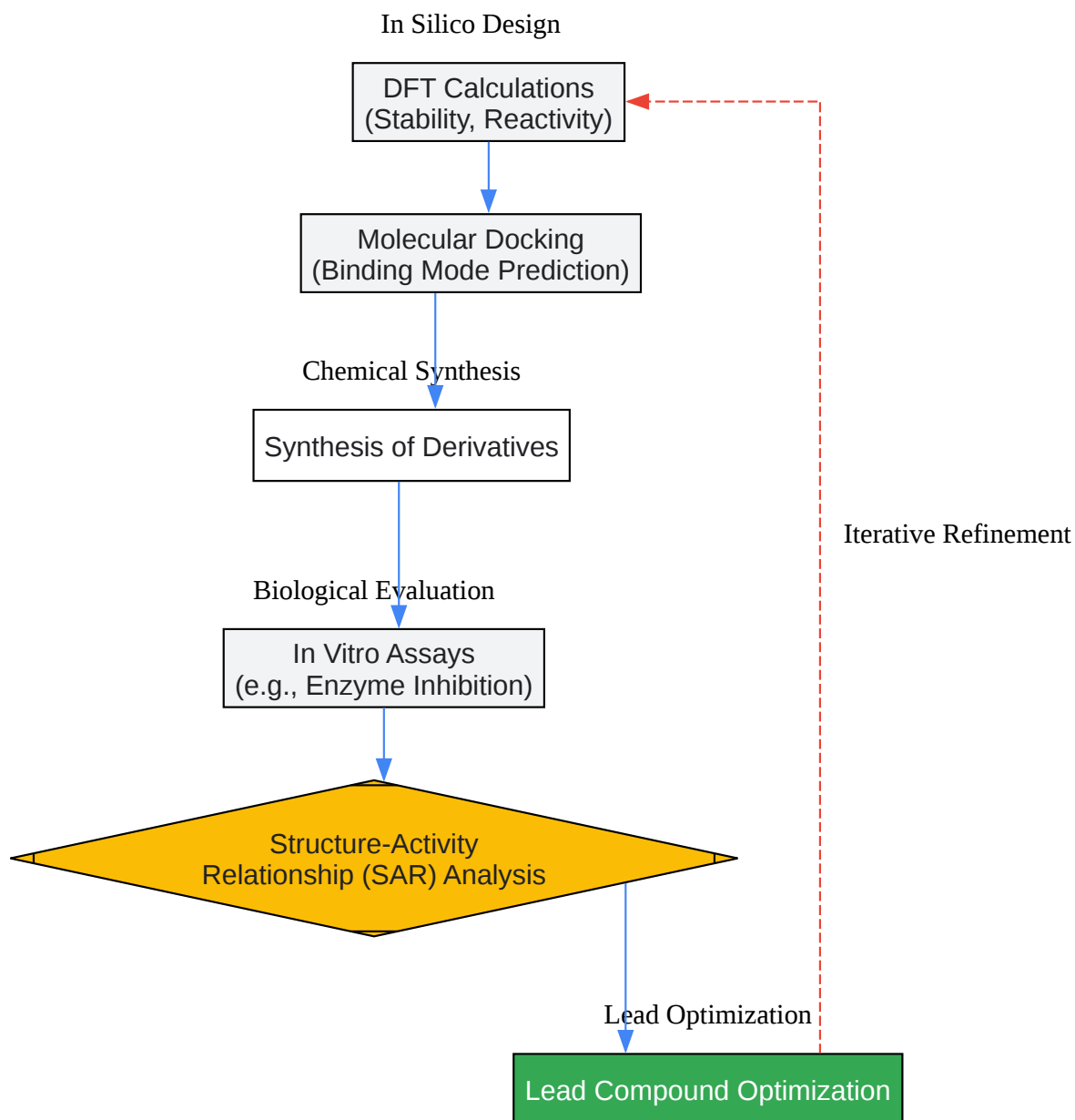
compounds. For instance, DFT calculations have been used to analyze the stability and reactivity of 1,3,4-oxadiazole derivatives, which can be analogously applied to the 1,2,4-oxadiazole isomer, to identify the most promising candidates for further studies.[5][6]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug design, it is used to predict the binding mode of a ligand (the drug candidate) to the active site of a target protein.

For example, in the development of 3-phenyl-1,2,4-oxadiazole derivatives as SARS-CoV-2 Mpro inhibitors, molecular docking was used to predict the binding interactions of a hit compound within the active site of the Mpro enzyme.[3] The docking results revealed key hydrogen bonding and π -anion interactions, which guided the subsequent structural optimization of the lead compound.[3] Similarly, docking studies have been employed to understand the binding modes of 3-phenyl- β -alanine-based oxadiazole analogues as carbonic anhydrase II inhibitors, highlighting crucial hydrogen bonding interactions with key residues in the active site.[8]

Computational Workflow for Drug Design



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Caption: Integrated computational and experimental workflow for drug discovery.

Pharmacological Activities and Data Presentation

Theoretical and computational studies have guided the development of 3-phenyl-1,2,4-oxadiazole derivatives with a wide range of pharmacological activities.

Anticancer Activity

Several studies have reported the potential of 1,2,4-oxadiazole derivatives as anticancer agents.[1][9] For instance, certain derivatives have shown potent inhibitory activity against various cancer cell lines, with some compounds exhibiting equipotent activity to standard drugs like 5-fluorouracil.[9] The antiproliferative potency is often influenced by the nature and position of substituents on the phenyl rings.[1]

Compound ID	Cancer Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (μM)
16d	SARS-CoV-2 Mpro	5.27	-	-
18b	-	Sub-micromolar	-	-
14a-d	MCF-7, A549, A375	0.12–2.78	Doxorubicin	-
Compound 8	WiDr	4.5	-	-

Table 1: Summary of Anticancer and Antiviral Activities of Selected 1,2,4-Oxadiazole Derivatives. Data sourced from multiple studies.[1][3]

Carbonic Anhydrase Inhibition

A series of novel 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids (structurally related to the 1,2,4-isomer) have been synthesized and evaluated as carbonic anhydrase II (CA-II) inhibitors.[8] Several of these compounds exhibited good to moderate inhibitory activities.[8]

Compound ID	Target	IC50 (μM)
4a	CA-II	12.1 ± 0.86
4c	CA-II	13.8 ± 0.64
4b	CA-II	19.1 ± 0.88
4h	CA-II	20.7 ± 1.13

Table 2: Carbonic Anhydrase II Inhibitory Activity of 3-Phenyl-β-alanine 1,3,4-Oxadiazole Hybrids. Data from a study by Khalid et al.[8]

Antileishmanial Activity

The structure-activity relationship of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole derivatives has been explored for their antileishmanial potential.[10] These studies revealed that the presence of an electron-donating group, such as a methoxy group, on the phenyl ring can significantly increase the activity.[10]

Compound ID	Target Organism	IC50 (μM)
Ox1	L. infantum	32.9
Ox3	L. infantum	336

Table 3: Antileishmanial Activity of 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazole Derivatives. Data from a study by de Oliveira et al.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of research findings. Below are representative methodologies for synthesis and biological evaluation.

General Procedure for Synthesis of 3-Phenyl-1,2,4-oxadiazole Derivatives

A general procedure for the synthesis of 3-(substituted-phenyl)-1,2,4-oxadiazole derivatives involves the following steps:

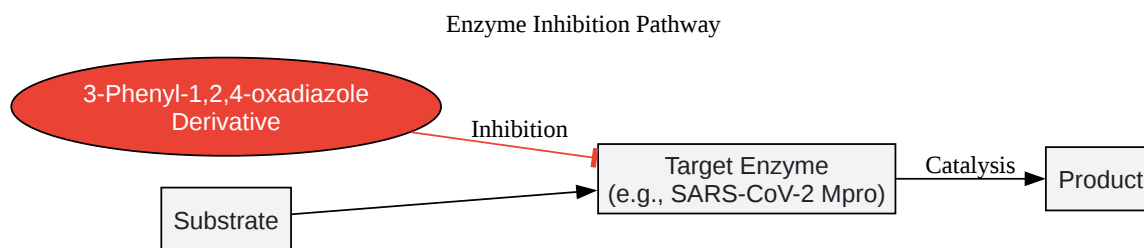
- **Amidoxime Formation:** A solution of the appropriately substituted benzonitrile in ethanol is treated with hydroxylamine hydrochloride and a base (e.g., potassium carbonate). The mixture is refluxed for several hours. After cooling, the product is typically precipitated by the addition of water and then filtered, washed, and dried.
- **Cyclization:** The resulting amidoxime is dissolved in a suitable solvent (e.g., DMF or toluene) along with a carboxylic acid. A coupling agent (e.g., EDCI, HOBt) and a base (e.g., DIEA) are added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is worked up by extraction and purified by column chromatography to yield the final 3-phenyl-1,2,4-oxadiazole derivative.^[3]

In Vitro Enzyme Inhibition Assay (FRET Assay for SARS-CoV-2 Mpro)

The inhibitory activity of the synthesized compounds against SARS-CoV-2 Mpro can be determined using a Fluorescence Resonance Energy Transfer (FRET) assay.

- **Reagents and Buffer:** The assay is performed in a buffer solution (e.g., Tris-HCl, pH 7.3) containing the Mpro enzyme, a fluorogenic substrate, and the test compound at various concentrations.
- **Procedure:** The enzyme and the inhibitor are pre-incubated at room temperature. The reaction is initiated by the addition of the FRET substrate. The fluorescence intensity is monitored over time using a microplate reader.
- **Data Analysis:** The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.^[3]

Signaling Pathway Inhibition



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Caption: Simplified diagram of enzyme inhibition by a 3-phenyl-1,2,4-oxadiazole derivative.

Conclusion

The integration of theoretical and computational studies with traditional synthetic and pharmacological approaches has significantly advanced the discovery and development of 3-phenyl-1,2,4-oxadiazole derivatives as promising therapeutic agents. Molecular docking and DFT calculations provide invaluable insights into the molecular interactions and electronic properties that govern biological activity, enabling a more rational design of potent and selective drug candidates. The diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory effects, underscore the therapeutic potential of this heterocyclic scaffold. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate the promising in vitro and in silico results into clinically effective therapeutics.

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